molecular formula C19H24FN3O2 B2473679 7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415631-41-1

7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2473679
CAS No.: 2415631-41-1
M. Wt: 345.418
InChI Key: WWPQJADCQIBMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a fluorinated quinazolinone derivative characterized by a piperidine moiety modified with an oxolane (tetrahydrofuran) substituent at the 3-position. The fluorine atom at position 7 likely enhances metabolic stability and binding affinity through its electronegative and hydrophobic properties. The oxolane group introduces an ether linkage, which may improve solubility compared to purely aliphatic substituents.

Properties

IUPAC Name

7-fluoro-3-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-15-3-4-17-18(10-15)21-13-23(19(17)24)11-14-5-7-22(8-6-14)12-16-2-1-9-25-16/h3-4,10,13-14,16H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPQJADCQIBMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

Molecular Formula: C19_{19}H24_{24}FN3_{3}O2_{2}
Molecular Weight: 345.4 g/mol
CAS Number: 2415631-41-1

The compound features a quinazolinone core, a fluorine atom, and a piperidine ring, which contribute to its biological activity. The unique structure allows it to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer activity of quinazolinone derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis via caspase activation
A549 (Lung)8.2Cell cycle arrest at G1 phase
HepG2 (Liver)12.0Inhibition of Bcl-2 protein expression

The compound induces apoptosis in cancer cells by activating the caspase cascade and modulating Bcl-2 family proteins, which are crucial for regulating apoptosis . Flow cytometry studies have demonstrated that treatment with the compound leads to an increased percentage of cells in the sub-G1 phase, indicative of apoptotic cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The antimicrobial screening results are summarized below:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The compound was particularly effective against E. coli and S. aureus, demonstrating moderate activity against Candida albicans. These findings suggest that the compound could be developed as a therapeutic agent for treating infections caused by these pathogens .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptosis Induction: The compound triggers apoptosis in cancer cells by activating caspases and altering the expression levels of Bcl-2 and Bax proteins.
  • Cell Cycle Arrest: It causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Antimicrobial Action: The exact mechanism for its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Activity

In a study published in MDPI, researchers evaluated the anticancer effects of various quinazolinone derivatives, including our compound. The results indicated that compounds similar to 7-Fluoro... exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation being confirmed through flow cytometry and Western blot analyses .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of quinazolinone derivatives found that 7-Fluoro... had notable activity against Gram-positive and Gram-negative bacteria. The study employed agar diffusion methods to determine MIC values and concluded that structural modifications could enhance antimicrobial potency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinones often exhibit antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . While specific data on 7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.

Anticancer Potential

Compounds in the quinazolinone family have been investigated for their ability to modulate protein kinase activity, which is pivotal in cancer cell proliferation . The unique structure of this compound may allow it to interact with specific targets within cancer cells, potentially leading to new treatments.

Case Study 1: Antimicrobial Testing

In a comparative study involving various quinazolinone derivatives, compounds similar to this compound were synthesized and evaluated for their antimicrobial properties. The results indicated a range of minimum inhibitory concentrations (MICs), with some derivatives showing promising activity against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer properties of quinazolinone derivatives. The results showed that certain modifications to the quinazolinone structure enhanced cytotoxicity against various cancer cell lines. This suggests that 7-Fluoro-3-{1-[oxolan-(2)-yl)methyl]piperidin-(4)-yl}methyl)-3,4-dihydroquinazolin-(4)-one could be a candidate for further development in anticancer therapies .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Position 7 Substituent Position 3 Substituent Piperidine Modification Molecular Weight (g/mol) Status
Target Compound Fluoro {1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl Oxolan-2-ylmethyl Not provided Not reported
7-Methoxy-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride Methoxy Piperidin-4-ylmethyl None (unmodified piperidine) Not provided Discontinued
7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one Fluoro {1-(6-methylpyrimidin-4-yl)piperidin-4-yl}methyl 6-Methylpyrimidin-4-yl 367.42 Available
Key Observations:

Position 7 Substituents :

  • The target compound and the pyrimidine analog () share a fluoro group, which is smaller and more electronegative than the methoxy group in the discontinued analog (). Fluorine’s electron-withdrawing nature may enhance binding to electron-rich biological targets, while methoxy’s bulkier, electron-donating properties could reduce potency or alter metabolic pathways.

The pyrimidine substituent in adds a planar, aromatic heterocycle capable of hydrogen bonding and π-π interactions, which may enhance target affinity but increase molecular weight (367.42 g/mol).

Discontinued Status of Methoxy Analog () :

  • The discontinuation of the methoxy derivative could reflect challenges in synthesis, poor pharmacokinetics (e.g., solubility despite dihydrochloride salt formulation), or insufficient efficacy in preclinical studies.

Physicochemical and Pharmacokinetic Inferences

  • Solubility : The oxolane group in the target compound likely enhances solubility compared to the unmodified piperidine in . The pyrimidine analog () may exhibit moderate solubility due to its aromatic heterocycle but could suffer from increased lipophilicity due to methyl groups.
  • Metabolic Stability : Fluorine in the target compound and may reduce oxidative metabolism, extending half-life relative to the methoxy derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.